molecular formula C18H15F3N4O3S B2423614 3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034559-22-1

3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2423614
CAS RN: 2034559-22-1
M. Wt: 424.4
InChI Key: WIVSDSCZHVNNEC-UHFFFAOYSA-N
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Description

3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
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Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group in the compound has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Antibacterial Activities

The compound exhibits potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) . It has shown minimum inhibitory concentration (MIC) values as low as 0.06 μg mL−1 against linezolid-resistant S. aureus (NRS 119) .

Treatment of MRSA Infections

Despite the availability of several drugs for the treatment of MRSA, there is a need for new chemical entities . The compound has shown potential in this area, outperforming vancomycin in clearing intracellular MRSA in infected macrophages .

Synergistic Effects with Other Antibiotics

The compound has shown synergistic or additive effects with antibiotics used for the treatment of MRSA infections . This could potentially enhance the effectiveness of existing treatments.

Wide Spectrum of Activities

The compound has exhibited a wide spectrum of activities against an extensive panel of Gram-positive bacterial strains, including MRSA, vancomycin-resistant Staphylococcus aureus (VRSA), vancomycin-resistant enterococcus (VRE), and methicillin-resistant or cephalosporin-resistant Streptococcus pneumoniae .

Potential Applications in Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The compound, with its trifluoromethoxy group, could potentially contribute to this field.

properties

IUPAC Name

3-[1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-14-4-2-1-3-12(14)16(26)24-8-5-11(6-9-24)25-17(27)15-13(22-23-25)7-10-29-15/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVSDSCZHVNNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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